molecular formula C21H21N3O2 B2817916 (Z)-2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-phenylprop-2-enenitrile CAS No. 734544-24-2

(Z)-2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-phenylprop-2-enenitrile

Cat. No. B2817916
CAS RN: 734544-24-2
M. Wt: 347.418
InChI Key: DZCJEGQRVGZJMG-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The piperazine ring is attached to a phenyl group through a carbonyl group, and there is also a methoxyphenyl group attached to the piperazine ring. The presence of these groups could potentially influence the compound’s biological activity.


Molecular Structure Analysis

The compound’s molecular formula is C11H16N2O, based on the groups present in its structure . It contains a piperazine ring, a carbonyl group, and phenyl and methoxyphenyl groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is often involved in reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The compound is likely to be soluble in water, methanol, and toluene . It may be sensitive to air and should be stored under nitrogen .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperazine derivatives are found in a wide range of drugs, including antidepressants, antipsychotics, and antihistamines , so the compound could potentially interact with a variety of biological targets.

Safety and Hazards

While specific safety data for this compound isn’t available, compounds containing a piperazine ring can cause skin burns and eye damage, and can be harmful if swallowed .

properties

IUPAC Name

(Z)-2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-20-9-7-19(8-10-20)23-11-13-24(14-12-23)21(25)18(16-22)15-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCJEGQRVGZJMG-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C(=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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